molecular formula C15H15N3O3 B5727389 1-[(3-Methoxybenzoyl)amino]-3-phenylurea

1-[(3-Methoxybenzoyl)amino]-3-phenylurea

Cat. No.: B5727389
M. Wt: 285.30 g/mol
InChI Key: IXOVQMWBQJGYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methoxybenzoyl)amino]-3-phenylurea is a phenylurea derivative characterized by a urea core (-NH-CO-NH-) substituted with a 3-methoxybenzoyl group and a phenyl ring. The compound’s applications may span agrochemical or pharmaceutical fields, inferred from the roles of similar phenylureas as herbicides or antimicrobials .

Properties

IUPAC Name

1-[(3-methoxybenzoyl)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-13-9-5-6-11(10-13)14(19)17-18-15(20)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOVQMWBQJGYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Methoxybenzoyl)amino]-3-phenylurea typically involves the reaction of 3-methoxybenzoyl chloride with phenylurea in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-[(3-Methoxybenzoyl)amino]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(3-Methoxybenzoyl)amino]-3-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

    Industry: In industrial applications, it is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxybenzoyl)amino]-3-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanisms and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Aromatic Rings

  • Electron-Donating vs. For example, 1-(3,4-dichlorophenyl)-3-phenylurea (triclocarban) exhibits high lipophilicity due to its chlorine substituents, favoring antimicrobial activity but limiting water solubility. Cyano Substitution: 1-(2-cyanophenyl)-3-phenylurea features a strong electron-withdrawing cyano group, which may reduce hydrogen-bond donor capacity but enhance stability in hydrophobic environments.

Urea vs. Thiourea Derivatives

  • Hydrogen Bonding and Lipophilicity :
    • Replacing the urea oxygen with sulfur (e.g., 1-(2-chlorobenzoyl)-3-(3-methoxyphenyl)thiourea ) decreases hydrogen-bond strength due to sulfur’s lower electronegativity. Thioureas often exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Influence of Additional Functional Groups

  • Heterocyclic Moieties : Compounds like 1-{8-methyl-2-[1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-yl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl}-3-phenylurea incorporate pyrazole and trifluoromethyl groups, enhancing steric bulk and electronic effects. These modifications can alter binding affinities to biological targets, as seen in kinase inhibitors or cytotoxic agents.
  • Piperazine and Pyridine Rings : Derivatives such as N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide demonstrate how additional nitrogen-containing rings improve solubility and receptor interaction versatility.

Data Tables

Table 1: Structural and Functional Comparison of Phenylurea Derivatives

Compound Name Substituents (R1/R2) Key Properties Biological Activity Reference
1-[(3-Methoxybenzoyl)amino]-3-phenylurea 3-Methoxybenzoyl, Phenyl High solubility, hydrogen bonding Inferred agrochemical/pharma -
1-(3,4-Dichlorophenyl)-3-phenylurea 3,4-Dichlorophenyl, Phenyl Lipophilic, antimicrobial Antimicrobial
1-(2-Cyanophenyl)-3-phenylurea 2-Cyanophenyl, Phenyl Electron-withdrawing, stable Structural studies
1-(2-Chloropyridin-4-yl)-3-phenylurea 2-Chloropyridin-4-yl, Phenyl Heterocyclic, anti-infective potential Anti-infective
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea Thiourea, 3-Methoxyphenyl Lipophilic, coordination chemistry Metal chelation

Table 2: Physicochemical Properties Based on Substituents

Substituent Type Example Compound logP (Estimated) Hydrogen-Bond Capacity Solubility (Water)
Electron-donating (methoxy) 1-[(3-Methoxybenzoyl)amino]-3-phenylurea ~2.5 High Moderate
Electron-withdrawing (Cl) 1-(3,4-dichlorophenyl)-3-phenylurea ~4.0 Moderate Low
Thiourea 1-(2-chlorobenzoyl)-3-(3-methoxyphenyl)thiourea ~3.8 Low Low

Research Findings and Gaps

  • Structural Insights: Crystal structures of analogs (e.g., 1-(2-chlorophenyl)-3-cycloheptylurea , 1-(2-cyanophenyl)-3-phenylurea ) reveal that hydrogen-bond networks and packing efficiency depend on substituent electronic profiles. The methoxy group in the target compound may promote tighter intermolecular interactions.
  • Biological Gaps: While triclocarban and quinoxalinediones have documented activities, the target compound’s specific applications remain unexplored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.